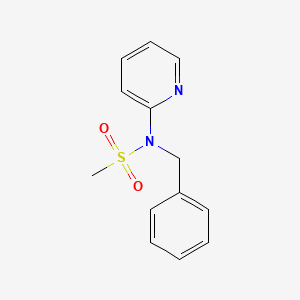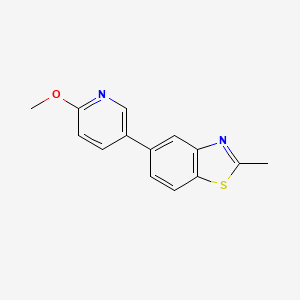![molecular formula C18H20N2O4 B5636552 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as DIPI-T, is a heterocyclic compound that has attracted significant attention in the field of material science and biomedical research due to its unique properties. DIPI-T is a tetracyclic molecule that contains a pyrrole ring, an isoindole ring, and four lactone rings.
作用機序
The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. The lactone rings are known to be reactive towards nucleophiles, which suggests that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone may act as a Michael acceptor and form covalent adducts with biological molecules. This mechanism of action may explain the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.
Biochemical and Physiological Effects:
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can inhibit the growth of cancer cells and bacteria, suggesting potential anticancer and antibacterial activities. In vivo studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can reduce inflammation and oxidative stress, suggesting potential anti-inflammatory and antioxidant activities. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.
実験室実験の利点と制限
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility in common organic solvents, its stability under ambient conditions, and its ease of synthesis. However, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has some limitations, including its relatively low yield in synthesis, its high cost, and its potential toxicity.
将来の方向性
There are several future directions for research on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, including:
1. Synthesis of new 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone derivatives with improved properties for specific applications.
2. Elucidation of the mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its potential targets in biological systems.
3. Investigation of the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
4. Development of new materials based on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone for organic electronics and optoelectronics applications.
5. Investigation of the potential anti-inflammatory and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
Conclusion:
In summary, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a unique heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. The synthesis method of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a multistep process that requires the use of several catalysts. The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility and stability, but also has some limitations, including its cost and potential toxicity. Further research is needed to elucidate the potential anticancer, antibacterial, anti-inflammatory, and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and to develop new materials based on this compound for specific applications.
合成法
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized through a multistep process that involves the reaction of 2,6-dibromopyridine with diisobutylamine to form the corresponding pyrrolo[3,4-c]pyridine. The pyrrole ring is then introduced through a cyclization reaction using a palladium catalyst. The isoindole ring is formed through a Friedel-Crafts reaction using a Lewis acid catalyst. Finally, the lactone rings are introduced through a cyclization reaction using a strong acid catalyst.
科学的研究の応用
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In the field of organic electronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a high-performance n-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transport properties. In optoelectronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of luminescent materials and organic light-emitting diodes (OLEDs) due to its unique photophysical properties. In biomedical research, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied for its potential anticancer and antibacterial activities.
特性
IUPAC Name |
2,6-bis(2-methylpropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9(2)7-19-15(21)11-5-13-14(6-12(11)16(19)22)18(24)20(17(13)23)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCDUJXNBRXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)
![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)
![N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5636504.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5636535.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)
